molecular formula C14H10N2O5 B1202415 Salicylazobenzoic acid CAS No. 64896-26-0

Salicylazobenzoic acid

Cat. No. B1202415
CAS RN: 64896-26-0
M. Wt: 286.24 g/mol
InChI Key: JNVGBRQYZHTBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salicylazobenzoic acid (C₁₄H₁₀N₂O₅) is a chemical compound with the following properties:



  • Molecular Weight : 286.24 g/mol

  • Chemical Formula : C₁₄H₁₀N₂O₅

  • Structure : It consists of a salicylic acid core with an azo group (–N=N–) attached to a benzene ring.



Synthesis Analysis

The synthesis of salicylazobenzoic acid involves the diazotization of aniline followed by coupling with salicylic acid. This reaction forms the azo linkage between the two aromatic rings.



Molecular Structure Analysis

The molecular structure of salicylazobenzoic acid comprises the following components:



  • A salicylic acid moiety (2-hydroxybenzoic acid)

  • An azo group (–N=N–) connecting the salicylic acid and benzene rings

  • The benzene ring with a carboxylic acid substituent



Chemical Reactions Analysis

Salicylazobenzoic acid can undergo various chemical reactions:



  • Hydrolysis : The ester linkage in salicylazobenzoic acid can be hydrolyzed under acidic or basic conditions.

  • Decomposition : At elevated temperatures, it may decompose, releasing nitrogen gas.

  • Redox Reactions : The azo group can participate in redox reactions.



Physical And Chemical Properties Analysis


  • Density : 1.5 g/cm³

  • Boiling Point : 596.6°C at 760 mmHg

  • Vapour Pressure : 0.0 mmHg at 25°C

  • Flash Point : 314.6°C

  • Index of Refraction : 1.656

  • Polar Surface Area : 120 Ų

  • Polarizability : 28.7 × 10⁻²⁴ cm³


Safety And Hazards


  • Safety : Salicylazobenzoic acid is generally considered safe for laboratory use.

  • Hazards : Avoid ingestion, inhalation, or skin contact. It may cause irritation.


Future Directions

Research on salicylazobenzoic acid could explore:



  • Applications : Investigate its potential as a pH-sensitive material or in organic synthesis.

  • Derivatives : Explore modifications to enhance its properties.

  • Biological Activity : Assess any biological effects.


Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟


properties

IUPAC Name

5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVGBRQYZHTBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020133, DTXSID00860803
Record name Benzalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylazobenzoic acid

CAS RN

64896-26-0
Record name Salicylazobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALICYLAZOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylazobenzoic acid
Reactant of Route 2
Reactant of Route 2
Salicylazobenzoic acid
Reactant of Route 3
Reactant of Route 3
Salicylazobenzoic acid
Reactant of Route 4
Reactant of Route 4
Salicylazobenzoic acid
Reactant of Route 5
Reactant of Route 5
Salicylazobenzoic acid
Reactant of Route 6
Reactant of Route 6
Salicylazobenzoic acid

Citations

For This Compound
55
Citations
A Bartalsky - The Lancet, 1982 - thelancet.com
SALICYLAZOBENZOIC ACID IN ULCERATIVE COLITIS - The Lancet …
Number of citations: 53 www.thelancet.com
WE Fleig, G Laudage, H Sommer, W Wellmann… - Digestion, 1988 - karger.com
Benzalazine (salicylazobenzoic acid, SAB), a 5-azo derivative of 5-aminosalicylic acid, has been designed as a new therapeutic agent for the treatment of inflammatory bowel disease …
Number of citations: 34 karger.com
A Rubinstein - Biopharmaceutics & drug disposition, 1990 - Wiley Online Library
… been developed: the azodisalicylate and salicylazobenzoic acid. The first drug is composed … The 5-ASA prodrugs-sulfasalazine, azodisalicylate, and salicylazobenzoic acid-represent a …
Number of citations: 217 onlinelibrary.wiley.com
M Campieri, GA Lanfranchi, S Boschi, C Brignola… - Gut, 1985 - gut.bmj.com
… Encouraging results have also been reported using other similar compounds such as sodium azodisalicylate15 salicylazobenzoic acid'6 and, more recently 4-aminosalicylic acid.'7 …
Number of citations: 74 gut.bmj.com
HH Abdu-Allah, AN El-Shorbagi… - Med Chem (Los …, 2016 - academia.edu
Salicylic acid (SA) derivatives are widely used for treatment of various diseases. Acetylsalicylic acid represents the most widely used drug in the world, 4-Aminosalicylic acid (4-ASA) …
Number of citations: 47 www.academia.edu
GM Shutske, RC Allen, MF Foersch… - Journal of Medicinal …, 1983 - ACS Publications
… reports appeared indicating possible effectiveness in ulcerative colitis patients of two other azo-linked derivatives of 5ASA, sodium azodisalicylate49 and salicylazobenzoic acid,60 …
Number of citations: 32 pubs.acs.org
JP Brown, GV McGarraugh, TM Parkinson… - Journal of medicinal …, 1983 - ACS Publications
… reports appeared indicating possible effectiveness in ulcerative colitis patients of two other azo-linked derivatives of 5ASA, sodium azodisalicylate49 and salicylazobenzoic acid,60 …
Number of citations: 211 pubs.acs.org
U Klotz - Clinical pharmacokinetics, 1985 - Springer
There is accumulating clinical evidence that 5-aminosalicylic acid (5-ASA) represents the therapeulc moiety of sulphasalazine in the treatment of inflammatory bowel disease. For more …
Number of citations: 322 link.springer.com
AS Peña - Current opinion in gastroenterology: Inflammatory …, 1989 - researchgate.net
… A 6-week course of either 1 g sulphasalazine or 072 g salicylazobenzoic acid 3 times a day showed that both drugs have similar efficacy in the treatment of acute ulcerative colitis. One …
Number of citations: 3 www.researchgate.net
J Lutz, AJ Augustin - Oxygen Transport to Tissue XVI, 1994 - Springer
Lipid peroxides play an important role in inflammatory diseases and ischemia re-perfusion damage of the gut. Thus, antioxidants and oxygen free radical scavengers gain increasing …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.